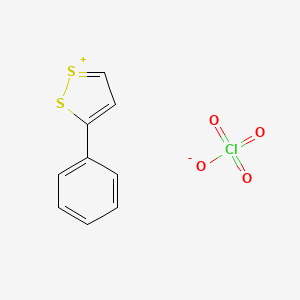

3-Phenyl-1,2-dithiol-1-ium perchlorate

Description

1,2-Dithiolium salts are a class of organic compounds characterized by a five-membered ring containing two adjacent sulfur atoms and a positive charge. This arrangement results in an aromatic system with 6 π-electrons, which imparts significant stability to the cation. The aromatic nature of the 1,2-dithiolium ring has been a subject of numerous physicochemical studies. thieme-connect.de These cations can be prepared through various synthetic routes, including the oxidation of 1,2-dithiole-3-thiones or from 1,3-diketones treated with hydrogen sulfide (B99878) and an oxidant. wikipedia.org The versatility in their synthesis allows for the introduction of various substituents onto the dithiolium ring, enabling the fine-tuning of their electronic and physical properties.

The exploration of 1,2-dithiolium cations in the development of advanced functional materials is a burgeoning area of research. Their inherent positive charge and planar structure make them ideal candidates for the construction of charge-transfer (CT) salts, which are materials composed of electron donor and acceptor molecules. In these salts, the 1,2-dithiolium cation can act as the electron acceptor. The formation of these CT complexes can lead to materials with interesting electronic properties, including electrical conductivity.

The conductivity of some charge-transfer complexes involving 1,2-dithiolium salts has been a subject of scientific inquiry. thieme-connect.de These materials often form segregated stacks of donor and acceptor molecules, which can facilitate the movement of charge carriers, leading to semiconducting or even metallic behavior. The electrical properties of these materials are highly dependent on the specific donor and acceptor molecules, as well as their packing in the solid state.

Research into charge-transfer salts based on sulfur-containing heterocyclic radicals has demonstrated the potential for high conductivity. For instance, a charge-transfer salt based on a 1,4-phenylene-bis(dithiadiazolyl) diradical exhibited a room temperature conductivity of 100 S cm⁻¹, a value comparable to conventional molecular charge-transfer salts. core.ac.ukresearchgate.net While not a 1,2-dithiolium salt, this highlights the promise of sulfur-rich heterocyclic systems in conductive materials.

Table 1: Electrical Properties of Representative Charge-Transfer Salts

| Donor/Acceptor System | Room Temperature Conductivity (σ_rt) [S/cm] | Activation Energy (E_a) [eV] |

|---|---|---|

| (Per)₂[Au(mnt)₂] | 200 - 400 | Metallic |

| (TTF)(TCNQ) | 500 - 1000 | Metallic down to 59 K |

This table presents data for well-known organic conductors to illustrate the range of properties observed in charge-transfer salts. Specific data for 3-Phenyl-1,2-dithiol-1-ium perchlorate (B79767) is not included due to its absence in the searched literature.

The structural characteristics of 1,2-dithiolium salts have been investigated through X-ray crystallography. These studies reveal typical bond lengths that confirm the aromatic nature of the ring. thieme-connect.de For instance, the S-S bond length is typically around 2.00–2.03 Å, and the C-S bond lengths are in the range of 1.67–1.71 Å. thieme-connect.de The planarity of the ring system is a key feature that facilitates the close packing required for efficient charge transport in the solid state.

The table below provides typical bond lengths observed in the 1,2-dithiolium cation, which are indicative of its aromatic character.

Table 2: Typical Bond Lengths in the 1,2-Dithiolium Cation

| Bond | Typical Length (Å) |

|---|---|

| S-S | 2.00 - 2.03 |

| C-S | 1.67 - 1.71 |

Data sourced from crystallographic studies of various 1,2-dithiolium salts. thieme-connect.de

Properties

CAS No. |

10514-35-9 |

|---|---|

Molecular Formula |

C9H7ClO4S2 |

Molecular Weight |

278.7 g/mol |

IUPAC Name |

3-phenyldithiol-1-ium;perchlorate |

InChI |

InChI=1S/C9H7S2.ClHO4/c1-2-4-8(5-3-1)9-6-7-10-11-9;2-1(3,4)5/h1-7H;(H,2,3,4,5)/q+1;/p-1 |

InChI Key |

XTPOBDSBNKDSMX-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=[S+]S2.[O-]Cl(=O)(=O)=O |

Origin of Product |

United States |

Structural Elucidation and Theoretical Characterization of 1,2 Dithiolium Cations

Crystallographic Analysis of 1,2-Dithiolium Perchlorates

X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms in the solid state, offering precise measurements of bond lengths and angles. This data is fundamental to understanding the structural characteristics of 1,2-dithiolium cations and serves as a benchmark for theoretical models.

Detailed X-ray structure determinations of various 1,2-dithiolium salts have been conducted to elucidate the geometry of the dithiolium ring. For the 1,2-dithiolium cation, the heterocyclic ring is planar, a key characteristic of aromatic systems. The analysis of bond lengths within this ring provides critical evidence for its electronic structure.

A review of crystallographic data for 1,2-dithiolium salts reveals a narrow range for the bond lengths within the five-membered ring, indicating a delocalized electronic system. The typical bond lengths are as follows:

| Bond Type | Typical Bond Length (Å) |

| S–S | 2.00–2.03 |

| C–S | 1.67–1.71 |

| C–C | 1.37–1.40 |

This table presents generalized bond length ranges for the 1,2-dithiolium cation based on a review of X-ray crystallographic data.

These observed bond lengths are intermediate between what would be expected for single and double bonds, which is a strong indicator of electron delocalization around the ring. For instance, the C–C bond lengths of 1.37–1.40 Å are significantly shorter than a typical C–C single bond (around 1.54 Å) and slightly longer than a C=C double bond (around 1.34 Å). Similarly, the C–S bond lengths of 1.67–1.71 Å fall between the values for a C–S single bond (approx. 1.82 Å) and a C=S double bond (approx. 1.61 Å). The S–S bond length is also consistent with a bond order greater than one. This bond length equalization is a hallmark of aromaticity.

The concept of aromaticity is central to understanding the stability and reactivity of the 1,2-dithiolium cation. Aromatic compounds are cyclic, planar, and possess a continuous ring of p-orbitals containing 4n+2 π-electrons (Hückel's rule). The 1,2-dithiolium cation, with its 6 π-electron system (four from the two double bonds and two from the positively charged sulfur atom), fits this rule for n=1.

Computational Methodologies for Electronic Structure and Reactivity Profiling

While crystallography provides a static picture of the molecule in the solid state, computational chemistry offers powerful tools to investigate the electronic structure, bonding, and reactivity of molecules in detail. For 1,2-dithiolium cations, methods such as Density Functional Theory (DFT), the Quantum Theory of Atoms in Molecules (QTAIM), and Natural Bonding Orbital (NBO) analysis have been instrumental in providing deeper insights.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. DFT methods calculate the electronic energy of a system based on its electron density, offering a good balance between accuracy and computational cost. In the context of 1,2-dithiolium research, DFT calculations are used to:

Optimize molecular geometries: DFT can predict the equilibrium geometry of the 1,2-dithiolium cation, including bond lengths and angles, which can then be compared with experimental crystallographic data.

Calculate electronic properties: DFT provides information about the distribution of electrons in the molecule, including molecular orbital energies (such as the HOMO and LUMO), charge distributions, and electrostatic potentials. This information is crucial for understanding the reactivity of the cation.

Predict spectroscopic properties: DFT calculations can be used to simulate various spectra, such as NMR and IR, which can aid in the characterization of these compounds.

Investigate reaction mechanisms: By mapping out the potential energy surface, DFT can be used to study the pathways and transition states of reactions involving 1,2-dithiolium cations.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density of a molecule to characterize chemical bonding. QTAIM analysis partitions the electron density into atomic basins and identifies critical points in the density, most notably the bond critical points (BCPs) located between bonded atoms.

The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative information about the nature of the chemical bond. For 1,2-dithiolium cations, QTAIM analysis can be used to:

Characterize the nature of the bonds: The value of ρ at the BCP correlates with the bond order, while the sign of ∇²ρ distinguishes between shared (covalent) interactions (∇²ρ < 0) and closed-shell interactions (ionic, van der Waals) (∇²ρ > 0). The bonds within the dithiolium ring are expected to show characteristics of covalent bonding.

Quantify bond strength: The total energy density at the BCP can be used as an indicator of the strength of the bond.

Analyze ring strain and stability: The topology of the electron density can reveal features related to the strain and stability of the five-membered ring.

Natural Bonding Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs. This approach allows for the investigation of stabilizing interactions within a molecule, such as hyperconjugation.

For the 1,2-dithiolium cation, NBO analysis can provide valuable insights into:

Donor-acceptor interactions: NBO analysis can identify and quantify the stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals. In the dithiolium cation, this would include the delocalization of π-electrons, which can be described as donor-acceptor interactions between the π-bonding orbitals and the π*-antibonding orbitals of adjacent bonds.

Hybridization and bond character: NBO provides a description of the hybridization of the atomic orbitals that form the chemical bonds, offering further insight into the nature of the bonding in the dithiolium ring.

Charge distribution: NBO analysis provides a "natural" population analysis, which gives a more chemically intuitive picture of the atomic charges compared to other methods.

Together, these computational methodologies complement experimental data and provide a detailed and comprehensive understanding of the structural and electronic properties of 1,2-dithiolium cations.

Application of Continuum Solvation Models in Mechanistic Studies

Continuum solvation models are computational methods used to account for the effects of a solvent on a solute without explicitly representing individual solvent molecules. researchgate.netwiley-vch.de Instead, the solvent is modeled as a continuous medium with a uniform dielectric constant, and the solute is placed within a cavity created in this medium. youtube.com This approach offers a balance between computational cost and accuracy, making it a valuable tool for studying chemical reactions in solution. researchgate.net

In mechanistic studies involving 1,2-dithiolium cations such as 3-Phenyl-1,2-dithiol-1-ium, these models are instrumental in understanding reaction pathways, kinetics, and equilibria. The interaction between the charged solute and the polarizable solvent continuum is primarily electrostatic. researchgate.net By calculating the free energy of solvation, these models help to determine the stability of reactants, products, and, crucially, transition states in a given solvent environment.

The process involves a self-consistent reaction field (SCRF) calculation, where the solute's wave function is polarized by the reaction field of the solvent, and the solvent is in turn polarized by the solute's charge distribution, until a self-consistent solution is achieved. youtube.com This allows for the accurate modeling of how the solvent stabilizes or destabilizes charged species, which is particularly important for reactions involving cations like the 1,2-dithiolium ion. For example, these models can predict how solvent polarity affects reaction rates and regioselectivity in nucleophilic attacks on the dithiolium ring, providing insights that are critical for synthetic planning and reaction optimization.

Electronic Structure and Aromaticity Considerations for 1,2-Dithiolium Cations

The 1,2-dithiolium cation is recognized as an aromatic species due to its electronic structure, which fulfills Hückel's criteria for aromaticity. leah4sci.com The five-membered ring is cyclic, planar, and fully conjugated. The system contains a total of 6 π-electrons, conforming to the Hückel's rule of 4n+2 π-electrons (with n=1). leah4sci.comlibretexts.org

This 6π-electron system arises from the p-orbitals of the three carbon atoms and the two sulfur atoms in the ring. The positive charge is not localized on a single atom but is delocalized across the entire ring through resonance, contributing significantly to the cation's stability. libretexts.org This delocalization involves the participation of sulfur's lone pair electrons in the π-system, creating a resonance hybrid that distributes the positive charge over all five atoms of the ring. This charge distribution and π-electron delocalization are hallmarks of aromatic character, rendering the 1,2-dithiolium ring unexpectedly stable compared to non-aromatic analogues.

The Lowest Unoccupied Molecular Orbital (LUMO) is the lowest energy orbital that is available to accept electrons. The energy of the LUMO is a critical parameter in determining a molecule's electrophilicity and its reactivity towards nucleophiles. For aromatic cations like the 3-Phenyl-1,2-dithiol-1-ium ion, the positive charge and the electron-deficient nature of the ring result in a significantly lowered LUMO energy level.

| Compound Class | Typical LUMO Energy Range (eV) | Reactivity Implication |

|---|---|---|

| Aromatic Cations (e.g., 1,2-Dithiolium) | -3.5 to -5.0 | Strongly electrophilic, readily accepts electrons |

| Neutral Aromatic Compounds (e.g., Benzene) | -0.5 to -1.5 | Moderately reactive towards strong electrophiles/nucleophiles |

| Electron Deficient Alkenes (e.g., Acrylonitrile) | -0.0 to -1.0 | Electrophilic, undergoes nucleophilic addition |

Nuclear-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a cyclic molecule. github.io It is based on the magnetic criterion of aromaticity, where a magnetic field is induced by the delocalized π-electrons when an external magnetic field is applied. The NICS value is calculated as the negative of the magnetic shielding computed at a specific point, typically at the center of the ring (NICS(0)) or at a certain distance above the ring plane (e.g., NICS(1)). whiterose.ac.uk

Aromatic compounds exhibit a diatropic ring current, which creates an induced magnetic field that opposes the external field inside the ring. This opposition results in a negative NICS value, which is a quantitative indicator of aromaticity. rsc.org Conversely, anti-aromatic compounds have positive NICS values, and non-aromatic compounds have values close to zero. For polycyclic systems, variants like NICS(1)zz, which considers only the tensor component perpendicular to the ring, are often used to isolate the contribution of the π-electrons. rsc.orgethz.ch

For the 1,2-dithiolium cation, NICS calculations are expected to yield strongly negative values, confirming its aromatic character. The magnitude of the negative value would be comparable to other known 6π-electron aromatic systems like benzene (B151609) and the tropylium (B1234903) cation.

| Compound | π-Electron Count | Aromaticity | Typical NICS(1)zz Value (ppm) |

|---|---|---|---|

| Benzene | 6 | Aromatic | -29 to -34 |

| Tropylium Cation | 6 | Aromatic | -25 to -30 |

| 1,2-Dithiolium Cation (Expected) | 6 | Aromatic | -20 to -30 |

| Cyclobutadiene | 4 | Anti-Aromatic | +18 to +25 |

| Cyclohexane (Chair) | 0 | Non-Aromatic | -2 to -4 |

Mechanistic Investigations of Reactions Involving 1,2 Dithiolium Cations

Nucleophilic Reactivity of 1,2-Dithiolium Cations

The primary mode of reactivity for 1,2-dithiolium cations involves the addition of a nucleophile to one of the electrophilic carbon centers, which can lead to ring-opening or ring-transformation reactions. These reactions are pivotal for the synthesis of a variety of other heterocyclic systems.

Mechanistic studies have shown that nucleophilic attack on 1,2-dithiolium cations preferentially occurs at the C3-position. This regioselectivity is a key feature of their chemistry. The reaction of 1,2-dithiolium salts with nucleophiles such as primary amines, ammonia (B1221849), and hydrazines has been shown to initiate via attack at this position. This initial addition leads to a transient intermediate which then undergoes further reaction, typically involving the cleavage of the sulfur-sulfur bond. For instance, the well-established reactions of 1,2-dithiolium salts with ammonia to produce isothiazoles and with hydrazines to yield pyrazoles serve as classic examples of this reactivity pattern, underscoring the C3-position as the primary site of electrophilicity.

The reaction of 1,2-dithiolium salts, such as 3-phenyl-1,2-dithiol-1-ium perchlorate (B79767), with primary amines provides a pathway to isothiazolium systems, though not directly. Research has demonstrated that the initial nucleophilic attack of the primary amine at the C3 position leads to the formation of a disulfide intermediate. This intermediate is unstable and undergoes a ring-opening reaction with the loss of one sulfur atom to generate a 1-aminopropene-3-thione.

| Reactant (1,2-Dithiolium Salt) | Primary Amine | Intermediate (1-Aminopropene-3-thione) | Final Product (Isothiazolium Salt) |

| 3-Phenyl-1,2-dithiolium perchlorate | Methylamine | 1-Methylamino-3-phenylprop-1-ene-3-thione | 2-Methyl-5-phenylisothiazolium salt |

| 3,5-Diphenyl-1,2-dithiolium perchlorate | Aniline | 1-Anilino-1,3-diphenylprop-1-ene-3-thione | 2,3,5-Triphenylisothiazolium salt |

| 3-Phenyl-1,2-dithiolium perchlorate | Aniline | 1-Anilino-3-phenylprop-1-ene-3-thione | 2,5-Diphenylisothiazolium salt |

This table presents examples of the multi-step conversion of 1,2-dithiolium salts to isothiazolium salts.

1,2-Dithiolium cations are valuable precursors for the synthesis of other sulfur-containing heterocycles through reactions with carbanions derived from active methylene (B1212753) compounds. The carbanion, acting as a nucleophile, attacks the electrophilic dithiolium ring, initiating a sequence of reactions that culminates in a new heterocyclic system.

In these reactions, the nucleophilic carbon from the active methylene compound adds to the dithiolium ring, leading to a ring-opened intermediate. Subsequent intramolecular cyclization and elimination steps yield stable heterocyclic products. For example, the reaction of 3-(methylthio)-5-phenyl-1,2-dithiolium salts with compounds containing an active methylene group adjacent to a thiocarbonyl group results in the formation of 1,6,6aλ⁴-trithiapentalenes. Similarly, reactions with cyanoacetic esters or malononitrile (B47326) can lead to the formation of thiopyran derivatives. The regiochemistry of the initial attack can vary; while attack at C3 is common for N-nucleophiles, C-nucleophiles may attack at the C5 position, as seen in the reaction of 4-phenyl-1,2-dithiole-3-thione with active methylene nitriles, which affords thiine derivatives.

| 1,2-Dithiolium Salt Derivative | Active Methylene Compound | Resulting Heterocycle |

| 3-(Methylthio)-1,2-dithiolium salts | Dithiocarboxylic acid esters | 1,6,6aλ⁴-Trithiapentalenes |

| 3-Substituted-1,2-dithiolium salts | Malononitrile derivatives | Thiopyran derivatives |

| 3-Substituted-1,2-dithiolium salts | Cyanoacetic esters | Thiopyran derivatives |

This table illustrates the synthesis of various heterocycles from 1,2-dithiolium salt derivatives and active methylene compounds.

Intramolecular Cycloaddition Reactions of Dithiolium Cations

While the chemistry of 1,2-dithiolium cations is dominated by nucleophilic addition and subsequent ring transformations, the potential for pericyclic reactions, such as intramolecular cycloadditions, is an area of mechanistic interest. Such reactions would involve a dithiolium cation tethered to an unsaturated functional group, like an alkene or allene (B1206475), capable of acting as a reaction partner.

The investigation of intramolecular [3+2] cycloaddition reactions has been a subject of significant theoretical and computational study, particularly for the isomeric 1,3-dithiolium cations. nih.govacs.orgnih.gov In these systems, density functional theory (DFT) calculations have shown that an adjacent alkenyl or allenyl group can readily react with the 1,3-dithiolium ring through a one-step, asynchronous [3+2] cycloaddition pathway. nih.govacs.orgnih.gov These theoretical models predict moderate activation energy barriers for this process. nih.govacs.orgnih.gov

However, there is a notable lack of specific theoretical models and experimental studies concerning the intramolecular [3+2] cycloaddition pathways for the 1,2-dithiolium cation system. The different arrangement of the sulfur atoms and the charge distribution in the 1,2-dithiolium ring compared to its 1,3-isomer means that the reaction pathways, transition states, and activation energies cannot be directly extrapolated. The potential for the 1,2-dithiolium system to act as a 3-atom component in such cycloadditions remains a less-explored area of its reactivity profile.

For the well-studied 1,3-dithiolium cations, the nature of the adjacent unsaturated group significantly influences the intramolecular cycloaddition process. Both alkenyl and allenyl groups have been shown to be effective dienophiles in these reactions. nih.govacs.orgnih.gov Computational studies on these systems have mapped out the detailed molecular mechanisms for the intramolecular cycloadditions and the subsequent rearrangement pathways of the resulting intermediates. nih.govacs.orgnih.gov

In contrast, specific studies detailing the influence of adjacent alkenyl and allenyl functional groups on the intramolecular cycloaddition of 1,2-dithiolium cations are not prevalent in the literature. While intermolecular 1,3-dipolar cycloadditions are known for related 1,2-dithiole-3-thiones (which can be considered neutral precursors to dithiolium systems) with various dipolarophiles, the intramolecular variant involving the cation itself is not well-documented. The geometric constraints and electronic properties of a 1,2-dithiolium cation bearing a tethered alkene or allene would be critical in determining the feasibility and outcome of any such intramolecular cycloaddition. Further experimental and theoretical research is required to elucidate these potential reaction pathways.

Characterization of Transition States and Reactive Intermediates

The reactions of 1,2-dithiolium cations, such as 3-phenyl-1,2-dithiol-1-ium perchlorate, are characterized by the high electrophilicity of the heterocyclic ring, particularly at the C3 and C5 positions. Nucleophilic attack at these sites initiates a cascade of transformations, proceeding through various transition states and reactive intermediates. While specific spectroscopic or computational data for the transition states of this compound itself are not extensively detailed in the literature, the mechanisms can be inferred from the well-established reactivity of this class of compounds.

The initial interaction between a nucleophile and the 1,2-dithiolium ring represents the first transition state, leading to a covalent adduct. This intermediate is typically a transient species, not isolated, but its formation is the key step that dictates the subsequent reaction pathway. For instance, in reactions with primary amines, nucleophilic attack occurs at the 3-position of the 1,2-dithiolium salt rsc.org. This forms a high-energy, positively charged intermediate which rapidly undergoes ring opening.

The characterization of such fleeting intermediates often relies on indirect methods, such as trapping experiments or analysis of the final, stable products. Modern computational chemistry offers powerful tools for modeling these interactions, allowing for the calculation of transition state energies and geometries. These studies can elucidate the favorability of different reaction pathways, such as nucleophilic attack at C3 versus C5, and predict the structure of the resulting intermediates. However, specific computational studies focused solely on this compound are not prominently available. The stability of the 1,2-dithiolium cation is attributed to its pseudoaromatic character, derived from a delocalized 6π-electron system thieme-connect.de. Any disruption of this aromaticity, such as the formation of a tetrahedral carbon upon nucleophilic attack, leads to a highly reactive intermediate poised for further transformation.

Subsequent Rearrangement and Ring Opening Mechanisms

Following the initial nucleophilic attack on the 1,2-dithiolium ring, the resulting adduct is typically unstable and undergoes further reaction, most commonly ring opening. The specific mechanism is dependent on the nature of the attacking nucleophile.

A well-documented pathway involves the reaction with primary amines. Nucleophilic addition at the C3 position leads to the formation of a transient adduct, which then undergoes cleavage of the sulfur-sulfur bond. This ring-opening step forms a disulfide intermediate. This species is not stable and readily loses one atom of sulfur to generate the precursor of a 1-alkyl- or 1-arylaminopropenethione rsc.org. This sequence represents a common fate of the 1,2-dithiolium ring system when treated with amine nucleophiles, transforming the five-membered heterocycle into an open-chain thione.

The general mechanism can be summarized as follows:

Nucleophilic Attack: A nucleophile (Nu:) attacks the electrophilic C3 (or C5) position of the 1,2-dithiolium cation.

Formation of Adduct: A transient, non-aromatic intermediate is formed.

Ring Opening: The weak S-S bond cleaves, relieving ring strain and disrupting the heterocyclic system to form an open-chain intermediate.

Rearrangement/Elimination: The open-chain intermediate may then undergo further rearrangement, tautomerization, or elimination of atoms (like sulfur) to yield the final stable product.

This ring-opening pathway underscores the fundamental reactivity of the 1,2-dithiolium system, where the initial nucleophilic addition serves as a trigger for the scission of the inherent disulfide bond.

Ring Transformation Reactions of 1,2-Dithiolium Cations

1,2-Dithiolium salts are versatile precursors for the synthesis of other heterocyclic systems. These ring transformation reactions typically proceed via a nucleophilic attack followed by ring opening and subsequent re-cyclization, incorporating atoms from the nucleophilic reagent into the new ring.

Formation of Pyrazole (B372694) and Isothiazole (B42339) Derivatives

The conversion of 1,2-dithiolium salts into pyrazole and isothiazole derivatives is a classic example of their utility in heterocyclic synthesis. These transformations are achieved by reaction with appropriate nitrogen-containing nucleophiles.

Pyrazole Formation: The reaction of 1,2-dithiolium salts with hydrazines provides a direct route to pyrazole derivatives. For instance, N,N'-disubstituted hydrazines react with 1,2-dithiolium salts to form N-alkyl and N-aryl pyrazolium (B1228807) salts rsc.org. The mechanism involves an initial nucleophilic attack by one of the nitrogen atoms of the hydrazine (B178648) molecule on the C3 position of the dithiolium ring. This is followed by ring opening and subsequent intramolecular cyclization with the elimination of sulfur species to form the stable, aromatic pyrazole ring.

Isothiazole Formation: Isothiazoles are readily prepared from 1,2-dithiolium salts by treatment with ammonia or its equivalents rsc.org. The reaction pathway is analogous to pyrazole formation. Ammonia attacks the C3 position, leading to a ring-opened intermediate. This intermediate then cyclizes through the elimination of a sulfhydride ion to form the isothiazole ring rsc.org. An alternative method involves reacting 1,2-dithiolium salts with a mixture of iodine and aqueous ammonia. This reaction can proceed through a 1,2,3-dithiazine intermediate, which is often unstable and readily extrudes a sulfur atom at room temperature to yield the corresponding isothiazole in high yield rsc.org.

| Starting Material | Reagent(s) | Product Heterocycle | Reference |

| 1,2-Dithiolium Salt | N,N'-Disubstituted Hydrazine | N-Substituted Pyrazolium Salt | rsc.org |

| 1,2-Dithiolium Salt | Ammonia | Isothiazole | rsc.org |

| 1,2-Dithiolium Salt | Iodine / Aqueous Ammonia | Isothiazole (via Dithiazine) | rsc.org |

Ring Expansion Reactions to Dithiazine Systems

The synthesis of six-membered dithiazine rings from five-membered 1,2-dithiolium cations represents a key ring expansion reaction. Specifically, the formation of the 1,2,3-dithiazine ring system has been accomplished by reacting 1,2-dithiolium salts with a mixture of iodine and aqueous ammonia at room temperature rsc.org.

The proposed mechanism for this transformation involves the formation of a nitrogen-containing intermediate that cyclizes and incorporates an additional sulfur atom, expanding the ring. However, these 1,2,3-dithiazine derivatives are often found to be thermally labile. In many cases, they act as transient intermediates that could not be isolated. For example, some derivatives were observed to readily undergo desulfurization, even at room temperature, by extruding elemental sulfur. This process results in ring contraction to form highly stable isothiazole derivatives, as discussed in the previous section rsc.org. The stability of the resulting 1,2,3-dithiazine appears to be influenced by the substituents on the ring; for instance, a methylsulfanyl substituent was found to stabilize the heterocycle against immediate desulfurization, allowing for its isolation rsc.org.

Thermolytic and Pyrolytic Pathways of 1,2-Dithiolium Salts

The thermal decomposition (thermolysis) and flash vacuum pyrolysis (FVP) of 1,2-dithiolium salts have been subjects of mass spectral studies thieme-connect.de. These high-energy processes lead to the fragmentation of the heterocyclic ring into smaller, volatile molecules.

FVP is a technique that involves heating a sample in a high vacuum, which allows for the study of unimolecular decomposition pathways in the gas phase by minimizing intermolecular collisions nih.gov. When applied to sulfur-containing heterocycles, FVP often results in the cleavage of C-S and S-S bonds. For example, the FVP of a related 3,6-dihydro rsc.orgnih.govdithiolo[4,3-c] rsc.orgnih.govdithiole-3,6-dithione at temperatures between 700–1000 °C was shown to produce carbon subsulfide (C₃S₂), carbon disulfide (CS₂), and elemental sulfur (S₂) in high yields nih.gov. While this is not a direct study of a 1,2-dithiolium salt, it provides insight into the likely fragmentation products of the dithiole ring under high-temperature conditions.

The pyrolysis of 1,2-dithiolium salts has also been discussed in the context of forming 1,2-dithiol-3-ylidenes, which are precursors to tetrathiafulvalene (B1198394) (TTF) analogues thieme-connect.de. This suggests a pathway involving the loss of the counter-ion and substituents to generate a reactive carbene intermediate.

For salts containing the perchlorate anion, such as this compound, the thermolytic pathway is expected to be particularly energetic. Perchlorate salts contain both a fuel (the organic cation) and an oxidizer (the perchlorate anion) within the same molecule and are known to decompose violently or explosively upon rapid heating researchgate.net. The decomposition is often initiated by a proton transfer reaction, followed by the rapid oxidation of the organic components by the decomposition products of the perchloric acid.

Coordination Chemistry of 1,2 Dithiolium Ligands and Metal Complexes

Principles of Dithiolate Ligand Coordination to Metal Centers

The coordination of 1,2-dithiolate ligands to metal centers is governed by several key principles that distinguish them from classical ligands. Dithiolene ligands are unsaturated, bidentate chelators that bind through two sulfur donor atoms. wikipedia.org From the perspective of Hard and Soft Acid-Base (HSAB) theory, the sulfur donors are considered soft Lewis bases, leading to strong coordination with soft Lewis acidic metal centers, such as mid-to-late transition metals.

A defining characteristic of 1,2-dithiolene ligands is their redox non-innocence. nih.govrsc.org This means the ligand can exist in three different, interconvertible oxidation states, which complicates the assignment of a formal oxidation state to the central metal atom. The three states are:

ene-1,2-dithiolate (dianion, L²⁻) : This is the fully reduced form, possessing six π-electrons. It acts as both a strong σ- and π-donor, forming robust covalent bonds with metals in higher oxidation states. wikipedia.orgnih.gov

thiyl-radical (monoanion, L¹⁻•) : An open-shell radical species with five π-electrons. wikipedia.org

1,2-dithioketone (neutral, L⁰) : The fully oxidized, neutral form with four π-electrons. This form has low-lying empty π* orbitals and can act as a π-acceptor, stabilizing low-valent metal centers. wikipedia.orgnih.gov

This electronic flexibility means that redox processes in metal dithiolene complexes can be centered on the metal, the ligand, or delocalized over the entire molecule. acs.org This property is fundamental to the unique electrochemical and spectroscopic characteristics of these complexes. The electronic nature of the substituents on the dithiolene's carbon backbone (e.g., the phenyl groups in stilbene-1,2-dithiolate) can further tune the properties of the resulting complex, affecting solubility and redox potentials. wikipedia.org

Complexation of 1,2-Dithiolium Derivatives with Transition Metals

The cationic nature of 1,2-dithiolium salts, such as 3-Phenyl-1,2-dithiol-1-ium perchlorate (B79767), positions them as ideal precursors for the synthesis of metal dithiolene complexes through reductive pathways.

While many metal dithiolene complexes are synthesized from alkali metal salts of the corresponding ene-1,2-dithiolate, 1,2-dithiolium salts serve as stable, oxidized precursors to the desired ligand. wikipedia.org The formation of a metal complex from a dithiolium salt is a redox reaction where the dithiolium cation is reduced to the coordinating radical-anion or dianionic dithiolate ligand. This reduction can be effected by a low-valent metal complex, which is itself oxidized upon coordination, or by an external chemical or electrochemical reducing agent.

The general reaction can be envisioned as the reduction of the dithiolium cation to a reactive intermediate which is then trapped by a metal ion. For instance, a two-electron reduction of the 3-phenyl-1,2-dithiol-1-ium cation would yield the stilbene-1,2-dithiolate dianion, which can then readily chelate to a transition metal salt (M²⁺) to form a bis-ligand complex, [M(S₂C₂Ph₂)₂]²⁻. Subsequent controlled oxidation can then generate the neutral or monoanionic complexes. This approach provides a valuable synthetic route to a wide range of dithiolene-metal systems.

Complexes derived from 1,2-dithiolium precursors exhibit distinctive structural and electronic features. The coordination number and geometry are highly dependent on the metal center.

Structural Properties: Metal dithiolene complexes can be found with one, two, or three ligands. wikipedia.org Bis-ligand square planar complexes, [M(S₂C₂R₂)₂]ⁿ, are common for metals like Ni(II), Pd(II), Pt(II), and Au(III). researchgate.net Tris-ligand complexes, [M(S₂C₂R₂)₃]ⁿ, are often formed with earlier transition metals. Notably, the tris(stilbene-1,2-dithiolate)molybdenum complex, Mo(S₂C₂Ph₂)₃, was the first molecule discovered to possess a trigonal prismatic coordination geometry, a departure from the more common octahedral arrangement. wikipedia.org

| Complex Oxidation State | Typical C-C Bond Character | Typical C-S Bond Character |

|---|---|---|

| Neutral (More Dithioketone-like) | Longer (Single Bond) | Shorter (Double Bond) |

| Dianionic (More Ene-dithiolate-like) | Shorter (Double Bond) | Longer (Single Bond) |

Electronic Properties: The delocalized electronic structure of metal dithiolene complexes gives rise to their most prominent properties. They typically display a series of reversible one-electron redox steps, allowing access to stable cationic, neutral, anionic, and dianionic forms. riken.jpresearchgate.net This electrochemical behavior makes them attractive for applications in molecular electronics and materials science. acs.org

These complexes are also characterized by intense, low-energy electronic absorptions in the visible or near-infrared (NIR) region, which are often associated with HOMO-LUMO transitions that have significant metal-ligand and intra-ligand charge transfer character. acs.orgresearchgate.net

To understand the unique properties of 1,2-dithiolene complexes, it is useful to compare them to analogous systems, such as metal dithio-β-diketonate complexes. While both are dithio-chelates, their structural and electronic properties differ significantly.

Metal Dithio-β-Diketonates : These ligands are 1,3-dithio chelators, forming a six-membered M-S-C-C-C-S ring upon coordination. researchgate.net The backbone is typically saturated, and the ligand behaves as a classical, "innocent" dianion with a well-defined charge.

Metal 1,2-Dithiolenes (Analogous System) : These are 1,2-dithio chelators that form a five-membered M-S-C-C-S ring. wikipedia.org The unsaturated C=C backbone is crucial for their non-innocent behavior and the extensive electron delocalization that connects the two sulfur donors.

The key differences are summarized below:

| Property | Metal Dithio-β-Diketonates | Metal 1,2-Dithiolenes |

|---|---|---|

| Chelation Mode | 1,3-S,S | 1,2-S,S |

| Chelate Ring Size | 6-membered | 5-membered |

| Ligand Backbone | Typically Saturated | Unsaturated (C=C) |

| Redox Behavior | Generally "innocent" | "Non-innocent" with multiple stable oxidation states |

| Electronic Structure | Localized charge | Highly delocalized π-system |

This comparison highlights how the specific 1,2-dithiolene framework, derived from precursors like 3-Phenyl-1,2-dithiol-1-ium, gives rise to the unique redox and optical properties not typically observed in other dithiolate systems.

Theoretical Approaches to Ligand Field Theory and Metal-Ligand Interactions

Classical Ligand Field Theory (LFT), which describes the effects of ligand coordination on the energies of metal d-orbitals, provides only a starting point for understanding metal dithiolene complexes. fiveable.melibretexts.org The non-innocent nature of the dithiolene ligand and the high degree of covalency in the metal-sulfur bonds necessitate the use of more sophisticated models, such as Molecular Orbital (MO) theory and Density Functional Theory (DFT). rsc.orgacs.org

Theoretical calculations show extensive mixing between the metal d-orbitals and the ligand π-system frontier orbitals. acs.org This covalent mixing is so significant that in some cases, it leads to an "inverted bonding scheme," where filled ligand-based molecular orbitals are higher in energy than some of the metal d-orbitals. nsf.gov In such a scenario, oxidation or reduction of the complex results in the removal or addition of electrons from ligand-based orbitals rather than metal-based ones, which is contrary to the predictions of simple LFT. acs.org

DFT calculations have become essential for interpreting the electronic structures, assigning spectroscopic transitions, and explaining the geometries of these complexes. nih.govacs.org For example, theory has been used to rationalize the preference for trigonal prismatic versus octahedral geometry in tris-chelate complexes and to understand the subtle interplay of forces that determines the planarity of bis-chelate systems. nih.gov

Emerging Roles of 1,2-Dithiolium Derived Ligands in Organometallic Catalysis

The unique electronic properties of metal dithiolene complexes, particularly their ability to undergo reversible redox changes and store electrons within the delocalized M-S core, have made them promising candidates for catalysis. researchgate.net A significant emerging application is in the field of renewable energy, specifically for the hydrogen evolution reaction (HER).

Several nickel and cobalt dithiolene complexes have been shown to be highly active electrocatalysts and photocatalysts for the reduction of protons to molecular hydrogen (H₂). nih.govnih.gov The catalytic cycle is often proposed to follow an ECEC (Electrochemical-Chemical-Electrochemical-Chemical) mechanism. pnas.org This process typically involves:

Two successive one-electron reductions of the catalyst.

Protonation of the highly reduced, electron-rich species. DFT studies suggest protonation may occur at a sulfur atom or directly at the metal center. acs.orggoogle.com

A final step that releases H₂ and regenerates the initial catalyst.

Furthermore, molybdenum dithiolene complexes have been investigated as catalysts for oxygen atom transfer (OAT) reactions, mimicking the active sites of certain molybdoenzymes, and for the reduction of environmentally important oxyanions like nitrate. researchgate.netacs.org These applications demonstrate that ligands derived from 1,2-dithiolium salts can be used to create versatile catalysts for a range of important chemical transformations.

Electrochemical Behavior and Redox Chemistry of 1,2 Dithiolium Perchlorates

Electrochemical Characterization Techniques for Cationic Organic Salts

The investigation of the electrochemical behavior of cationic organic salts such as 3-Phenyl-1,2-dithiol-1-ium perchlorate (B79767) relies on a suite of potentio-dynamic and potentiostatic techniques. These methods provide critical insights into reduction potentials, reaction kinetics, and the stability of electrochemically generated species.

Cyclic Voltammetry (CV): This is the most common technique used for initial electrochemical characterization. A triangular potential waveform is applied to a working electrode, and the resulting current is measured. A cyclic voltammogram provides information about the reduction and oxidation potentials of the analyte. For a 1,2-dithiolium cation, the cathodic scan reveals the potential at which it accepts an electron. The reversibility of the corresponding anodic peak on the return scan indicates the stability of the reduced species on the timescale of the experiment.

Rotating Disk Electrode (RDE) Voltammetry: This method employs a constant rotation of the working electrode to ensure a well-defined and constant flux of the analyte to the electrode surface. It allows for the precise determination of kinetic parameters and diffusion coefficients.

Spectroelectrochemistry: This technique combines an electrochemical experiment with a spectroscopic measurement (e.g., UV-Vis, EPR). It allows for the direct observation and characterization of species generated at the electrode surface. For instance, Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy is invaluable for the unambiguous detection and characterization of radical intermediates formed during the reduction of the 1,2-dithiolium cation. nih.gov

Bulk Electrolysis: This method involves holding the electrode at a fixed potential for an extended period to completely reduce or oxidize the substrate in the solution. It is used to generate a sufficient quantity of the product for isolation and characterization by other analytical methods (e.g., NMR, mass spectrometry) and to determine the number of electrons transferred in the redox process (coulometry).

Redox Processes of 1,2-Dithiolium Cations

The redox chemistry of the 1,2-dithiolium cation is dominated by its reduction, which initiates a series of possible subsequent chemical reactions.

The electrochemical reduction of 3-substituted and 3,5-disubstituted 1,2-dithiolium cations proceeds via a one-electron transfer to the heterocyclic ring. This generates a neutral, seven-π-electron radical species known as the 1,2-dithiolyl radical. The general mechanism is classified as an EC (Electrochemical-Chemical) process.

Step 1 (E): Reversible one-electron reduction of the 1,2-dithiolium cation (R⁺) to form the neutral 1,2-dithiolyl radical (R•). R⁺ + e⁻ ⇌ R•

The stability of the resulting radical is highly dependent on the nature of the substituents at the 3- and 5-positions. Bulky substituents, such as phenyl or tert-butyl groups, provide significant steric hindrance and electronic stabilization through resonance. This stabilization can make the radical persistent enough to be detected by techniques like ESR spectroscopy. nih.gov

Step 2 (C): The generated radical can undergo further chemical reactions, most commonly dimerization. Two radicals can couple to form a dimer, which can exist as various isomers. This dimerization is a common pathway for less stable radicals or at higher concentrations. 2 R• → R-R (Dimer)

The potential at which the 1,2-dithiolium cation is reduced is highly sensitive to the electronic properties of its substituents. This is a general principle in the electrochemistry of aromatic systems. By modifying the substituents on the phenyl ring of 3-Phenyl-1,2-dithiol-1-ium, the reduction potential can be systematically tuned.

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or cyano (-CN) on the phenyl ring withdraw electron density from the dithiolium ring. This stabilizes the incoming electron in the reduced radical form, making the cation easier to reduce. Consequently, the reduction potential (E½) becomes less negative (or more positive).

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or amino (-NR₂) donate electron density to the dithiolium ring. This destabilizes the incoming electron, making the cation more difficult to reduce. As a result, the reduction potential becomes more negative.

This relationship can be quantified by correlating the half-wave reduction potentials (E½) with Hammett substituent constants (σ). A linear free-energy relationship is often observed, where a plot of E½ versus σ yields a straight line, confirming that the substituent's electronic effect directly governs the thermodynamics of the electron transfer.

The following interactive table illustrates the expected effect of various para-substituents on the reduction potential of the 3-phenyl-1,2-dithiolium cation relative to the unsubstituted compound.

Electrochemical methods offer a clean and controlled way to generate reactive intermediates like the 1,2-dithiolyl radical. By precisely controlling the electrode potential, the 1,2-dithiolium cation can be reduced to the radical without the use of chemical reducing agents, which might introduce side products or be incompatible with other functional groups.

The generation of the aryl-substituted 1,2-dithiolyl radical at an electrode surface allows for its in situ study or its participation in subsequent synthetic transformations. nih.gov For example, the radical could be trapped by other molecules in the solution or used to initiate polymerization reactions. This controlled generation is a key advantage of electrosynthesis, providing a powerful tool for mechanistic investigations and the development of novel synthetic methodologies. nih.gov

Correlation between Electronic Structure and Electrochemical Activity

The electrochemical activity of the 1,2-dithiolium cation is fundamentally linked to its electronic structure. The 1,2-dithiolium ring is a planar, five-membered heterocycle containing six π-electrons, which confers it with significant aromatic stability according to Hückel's rule. lumenlearning.comlibretexts.org This aromaticity is a key factor in the stability of the cation itself.

From the perspective of Molecular Orbital (MO) theory, the reduction of the cation involves the addition of an electron into its Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The energy of the LUMO (E_LUMO) is a direct theoretical correlate of the electrochemical reduction potential (E_red). A lower E_LUMO corresponds to a species that is easier to reduce (a less negative E_red), as the incoming electron can occupy a lower energy state.

The substituents on the 3-phenyl group play a crucial role in modulating the E_LUMO of the dithiolium system.

Electron-withdrawing groups delocalize the π-system and pull electron density away from the ring, which lowers the energy of the LUMO. This makes the cation a better electron acceptor, resulting in a less negative reduction potential.

Electron-donating groups push electron density into the π-system, which raises the energy of the LUMO. This makes the cation a poorer electron acceptor, shifting its reduction potential to more negative values.

This direct relationship between the molecular orbital energies, which can be calculated using quantum chemical methods, and the experimentally observed electrochemical potentials provides a powerful predictive tool for designing 1,2-dithiolium salts with specific, tailored redox properties.

Advanced Materials Applications of 1,2 Dithiolium Derivatives in Organic Electronics

Development of Charge-Transfer Complexes Involving 1,2-Dithiolium Salts

Charge-transfer (CT) complexes, formed between an electron donor and an electron acceptor, are fundamental to the field of organic conductors. 1,2-Dithiolium salts can act as the cationic component in these complexes, interacting with various anionic acceptors to form materials with notable electrical properties.

| Donor (Cation) | Acceptor (Anion) | Conductivity (S/cm) | Reference |

|---|---|---|---|

| 1,2-Dithiolium Derivative | 4-Phenyl-5-thioxo-1,2-dithiole-3-thiolate | Data not specified | thieme-connect.de |

| 1,2-Dithiolium Derivative | 1,1,3,3-Tetracyanoallyl Anion | Data not specified | thieme-connect.de |

The interaction of 1,2-dithiolium salts with potent electron acceptors like tetracyanoquinodimethane (TCNQ) and its derivatives is a cornerstone of research into organic conductors. TCNQ is a well-known acceptor capable of forming highly conductive charge-transfer salts. The formation of a CT complex with a 1,2-dithiolium cation would involve the transfer of electron density from the anionic TCNQ species to the cationic dithiolium ring. The stoichiometry of these complexes can vary, influencing their bulk electrical properties. mdpi.com

Similarly, the interaction of 1,2-dithiolium salts with the 1,1,3,3-tetracyanoallyl anion has been a subject of study. thieme-connect.de These interactions are driven by the electrostatic attraction between the cationic dithiolium ring and the anionic acceptor, as well as by the potential for π-π stacking interactions that facilitate charge transport.

Precursors for Organic Conductors and Superconductors

Perhaps the most significant role of dithiolium derivatives in organic electronics is as precursors for the synthesis of tetrathiafulvalene (B1198394) (TTF) and its analogues. TTF is a cornerstone molecule in the field of organic conductors, forming the basis for the first purely organic metal, TTF-TCNQ.

While the more common synthetic routes to TTF derivatives often start from 1,3-dithiole precursors, the 1,2-dithiolium scaffold is fundamentally related and plays a role in the broader chemistry of sulfur-rich heterocycles used in materials science. The conversion of dithiolium salts to TTF derivatives typically involves a coupling reaction. For instance, coupling reactions of pyrrole-annelated 1,3-dithiole-2-ones or -thiones, which are structurally related to dithiolium salts, in the presence of triethyl phosphite (B83602) can yield bispyrrolotetrathiafulvalenes (BPTTFs). nih.gov The general principle involves the reductive coupling of two dithiolium-type units to form the central C=C double bond of the TTF core.

Dithiafulvenes are another important class of molecules in organic electronics, often used as building blocks for more complex π-systems. The synthesis of dithiafulvene derivatives can be achieved from dithiolium salts. These reactions often proceed via the deprotonation of a 2-alkyl-substituted dithiolium salt to form a dithiafulvene. The reactivity of the dithiolium ring facilitates the formation of the exocyclic double bond characteristic of dithiafulvenes.

The design of new π-donors for organic conductors is guided by several key principles aimed at optimizing their electronic and solid-state properties. The 1,2-dithiolium framework can be considered a foundational element in these design strategies.

Key design principles include:

Enhancing Electron-Donating Ability: The introduction of electron-donating substituents onto the dithiolium ring can lower the oxidation potential of the resulting π-donor, facilitating charge transfer.

Extending π-Conjugation: Increasing the size of the π-conjugated system can lead to a smaller HOMO-LUMO gap, which is often desirable for tuning the optical and electronic properties of the material.

Promoting Intermolecular Interactions: The presence of peripheral groups that can engage in hydrogen bonding or other specific intermolecular interactions can influence the solid-state packing of the molecules, which is critical for efficient charge transport.

Controlling Molecular Geometry: The planarity of the π-donor molecule is crucial for effective π-π stacking. The design of rigid and planar structures is a common strategy to enhance intermolecular electronic coupling.

By modifying the substituents on the 1,2-dithiolium ring, it is possible to fine-tune these properties and design novel π-donors with tailored characteristics for applications in organic field-effect transistors, photovoltaics, and other electronic devices.

Integration into Thin Films and Supramolecular Architectures

The integration of 1,2-dithiolium salts into well-defined thin films and complex supramolecular structures is a key strategy for harnessing their potential in electronic applications. The inherent charge and aromaticity of the 3-Phenyl-1,2-dithiol-1-ium cation are pivotal in guiding the assembly of these materials into functional arrangements. Techniques such as the Langmuir-Blodgett method and solution-based self-assembly are employed to control the molecular organization at the nanoscale, which in turn dictates the macroscopic electronic properties of the resulting materials.

The Langmuir-Blodgett (LB) technique offers a sophisticated method for creating highly ordered, ultrathin films with precise control over thickness and molecular arrangement. This method involves spreading a solution of an amphiphilic molecule onto a liquid subphase, typically water, and then compressing this monolayer before transferring it onto a solid substrate. sfu.ca For non-amphiphilic or weakly amphiphilic molecules like 3-Phenyl-1,2-dithiol-1-ium perchlorate (B79767), the LB method is often adapted by co-spreading the dithiolium salt with a traditional amphiphile, such as a fatty acid, which acts as a matrix to stabilize the monolayer at the air-water interface.

The fabrication process begins with the preparation of a solution containing the 1,2-dithiolium salt and a matrix molecule (e.g., stearic acid) in a volatile organic solvent. This solution is carefully dispensed onto the surface of a purified water subphase in a Langmuir trough. After the solvent evaporates, the molecules are slowly compressed by movable barriers, forcing them into an organized monolayer. The stability and packing of this monolayer are monitored by measuring the surface pressure as a function of the area per molecule, resulting in a pressure-area (π-A) isotherm. biolinscientific.comresearchgate.net

The π-A isotherm provides critical information about the behavior of the molecules at the air-water interface, revealing different phases such as gaseous, liquid-expanded, liquid-condensed, and solid states. sfu.cabiolinscientific.com By analyzing the isotherm, key parameters like the limiting molecular area (the area occupied by a single molecule in its most compressed state) and the collapse pressure (the point at which the monolayer breaks down) can be determined. These parameters are crucial for establishing the optimal conditions for transferring the film onto a solid substrate.

Once a stable monolayer is formed at a desired surface pressure, it can be transferred layer by layer onto a solid support (e.g., glass, silicon, or gold-coated substrates) by vertically dipping and withdrawing the substrate through the monolayer. The resulting LB films can be characterized by various techniques to assess their structure and properties. UV-visible spectroscopy can confirm the transfer of the material and provide insights into molecular aggregation, while techniques like atomic force microscopy (AFM) are used to visualize the film's morphology and uniformity.

Below is a representative data table summarizing typical findings from the characterization of a mixed Langmuir-Blodgett film containing a 1,2-dithiolium salt.

| Parameter | Value | Significance |

| Limiting Molecular Area (A₀) | 25-35 Ų/molecule | Indicates the packing density of the molecules in the monolayer. |

| Collapse Pressure (πc) | 40-50 mN/m | Represents the maximum surface pressure the monolayer can withstand before collapsing. |

| Film Thickness (per layer) | 1.5-2.0 nm | Corresponds to the height of the oriented molecules on the substrate. |

| Surface Morphology (via AFM) | Uniform, with low root-mean-square (RMS) roughness (< 0.5 nm) | Suggests the formation of a smooth and well-ordered film. |

This interactive table contains representative data for mixed Langmuir-Blodgett films of 1,2-dithiolium salts.

Self-assembly is a powerful bottom-up approach for creating complex and functional supramolecular architectures from molecular components. nih.gov For 1,2-dithiolium derivatives like 3-Phenyl-1,2-dithiol-1-ium perchlorate, the primary driving forces for self-assembly are non-covalent interactions, including π-π stacking, electrostatic interactions, and van der Waals forces. nih.gov The design of these materials leverages these interactions to achieve specific arrangements that are favorable for electronic applications.

π-π Stacking: The planar and aromatic nature of the phenyl-substituted 1,2-dithiolium cation is highly conducive to π-π stacking interactions. nih.govnih.gov These interactions cause the aromatic rings to stack on top of each other, typically in a parallel-displaced or offset arrangement, creating columnar structures. nih.gov These stacked columns can act as pathways for charge transport, making this a crucial self-assembly motif for organic semiconductors. The efficiency of charge transport is highly dependent on the distance between the stacked rings and their relative orientation.

Modulating Self-Assembly: The self-assembly process can be controlled by modifying the molecular structure or by changing the processing conditions. For instance, altering the substituents on the phenyl ring or the dithiolium core can tune the strength of the π-π stacking and steric interactions. The choice of solvent, temperature, and substrate can also influence the resulting morphology of the self-assembled structures, leading to the formation of nanofibers, nanoribbons, or crystalline thin films.

The table below outlines key strategies and their impact on the self-assembly of aromatic dithiolium salts.

| Strategy | Driving Interaction(s) | Resulting Architecture | Potential Application |

| Solvent Vapor Annealing | π-π Stacking, van der Waals | Highly crystalline thin films | Organic Field-Effect Transistors (OFETs) |

| Solution Shearing | π-π Stacking, Fluid Dynamics | Aligned crystalline domains | Anisotropic Conductors |

| Interfacial Self-Assembly | Hydrophobic/Hydrophilic Interactions, π-π Stacking | Nanowires, Nanosheets | Sensors |

| Co-crystallization | Charge Transfer, π-π Stacking, Electrostatic | Donor-Acceptor Stacks | Organic Photovoltaics (OPVs) |

This interactive table summarizes strategies for directing the self-assembly of 1,2-dithiolium derivatives.

By understanding and controlling these self-assembly strategies, it is possible to design and fabricate functional materials based on this compound with tailored electronic properties for a new generation of organic electronic devices.

Concluding Perspectives and Future Research Directions

Current Challenges and Knowledge Gaps in 1,2-Dithiolium Chemistry

Despite decades of research, the full potential of 1,2-dithiolium chemistry is constrained by several persistent challenges and gaps in fundamental understanding. Overcoming these hurdles is crucial for the advancement of the field and the development of novel applications.

One of the primary challenges lies in the synthesis and functionalization of the 1,2-dithiolium core. While general synthetic routes, often proceeding from precursors like 1,3-diketones or 1,2-dithiole-3-thiones, are established, they can have limitations. wikipedia.orgnih.gov Some methods require harsh reaction conditions, which may not be compatible with sensitive functional groups, thereby limiting the accessible molecular diversity. nih.gov There is a need for more versatile and milder synthetic protocols that allow for the precise installation of a wide array of substituents onto the dithiolium ring, which is key to fine-tuning their electronic and physical properties.

Another significant challenge is the inherent reactivity and stability of the dithiolium ring. The positively charged, electron-deficient nature of the ring makes it susceptible to nucleophilic attack. thieme-connect.de This reactivity can be a double-edged sword: it allows for conversion into other useful compounds but also leads to instability, particularly in the presence of nucleophiles like water. thieme-connect.de For instance, 1,2-dithiolium salts with aliphatic or halogen substituents are known to be particularly sensitive to water, which can lead to decomposition and complicates their handling and application in aqueous or protic environments. thieme-connect.de A deeper understanding of how different substituents influence the electrophilicity and stability of the ring is needed to design more robust derivatives.

Furthermore, there are knowledge gaps concerning the photophysical and electronic properties of many 1,2-dithiolium systems. While their aromaticity is well-accepted, a comprehensive understanding of their behavior in excited states, their potential for luminescence, and how these properties correlate with their molecular structure is not fully established. Such knowledge is vital for their potential application in optoelectronic devices.

Table 1: Key Challenges in 1,2-Dithiolium Chemistry

| Challenge Area | Specific Issues | Potential Impact of Overcoming |

| Synthetic Methodologies | - Reliance on harsh reaction conditions.- Limited scope for diverse functionalization.- Scalability of current synthetic routes. | - Access to a wider range of novel derivatives.- Fine-tuning of molecular properties.- Feasibility for industrial applications. |

| Chemical Stability | - Susceptibility to nucleophilic attack.- Decomposition in aqueous or protic media.- Limited shelf-life for certain derivatives. | - Broader applicability in various chemical environments.- Development of biocompatible materials.- Improved reliability in device fabrication. |

| Structure-Property Relationships | - Incomplete understanding of photophysical properties.- Predicting electronic behavior based on substitution patterns.- Correlating structure with biological activity. | - Design of molecules for optoelectronics.- Creation of tailored conductive materials.- Development of targeted therapeutic agents. |

Emerging Research Frontiers for 3-Phenyl-1,2-dithiol-1-ium Perchlorate (B79767) and Related Systems

The unique characteristics of the 1,2-dithiolium scaffold are paving the way for exploration in several cutting-edge research areas. For compounds like 3-Phenyl-1,2-dithiol-1-ium perchlorate, these frontiers represent the next wave of innovation.

Materials Science: A significant frontier is the development of novel organic electronic materials . The planar, aromatic structure and inherent charge of the 1,2-dithiolium cation make it an excellent candidate for creating charge-transfer complexes and conductive materials. thieme-connect.de Research is moving towards designing and synthesizing complex architectures where the dithiolium unit acts as an electron acceptor. These materials could find applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and molecular switches. The phenyl group in this compound, for instance, can be further functionalized to modulate stacking interactions in the solid state, which is a critical factor for charge transport.

Medicinal Chemistry and Chemical Biology: While the biological activity of 1,2-dithiolium salts themselves is underexplored, related 1,2-dithiole (B8566573) derivatives have shown a wide range of pharmacological activities, including antitumor and antioxidant properties. nih.gov This opens an intriguing frontier for designing 1,2-dithiolium-based compounds as potential therapeutic agents or biological probes. The positive charge could facilitate interaction with negatively charged biological macromolecules like DNA or specific enzyme active sites. The challenge of stability in aqueous environments would need to be addressed, possibly by designing derivatives with protective steric groups or by exploring prodrug strategies.

Organocatalysis: The electron-deficient nature of the 1,2-dithiolium ring suggests its potential use as a non-metallic catalyst. It could activate substrates towards nucleophilic attack or participate in redox processes. This area remains largely unexplored but represents a promising avenue for developing new catalytic systems based on earth-abundant elements.

Table 2: Emerging Research Frontiers for 1,2-Dithiolium Systems

| Research Frontier | Potential Application | Key Properties to Exploit |

| Organic Electronics | OFETs, OPVs, Molecular Wires, Sensors | Planarity, Aromaticity, Electron-Accepting Nature, Tunable Redox Potentials |

| Medicinal Chemistry | Anticancer Agents, Antimicrobial Agents, Enzyme Inhibitors | Positive Charge, Redox Activity, Interaction with Biomolecules |

| Supramolecular Chemistry | Host-Guest Systems, Self-Assembled Materials | Rigid Planar Structure, π-Stacking Capabilities, Cation-π Interactions |

| Organocatalysis | Lewis Acid Catalysis, Redox Catalysis | Electrophilicity, Reversible Redox Behavior |

Potential for Interdisciplinary Research and Rational Design of Novel Functional Molecules

The future development of 1,2-dithiolium chemistry will heavily rely on an interdisciplinary approach, combining synthetic chemistry with computational modeling, materials science, and biology. The concept of rational design , where molecules are designed in silico to have specific properties before their synthesis, is particularly relevant. nih.govmdpi.com

Computational Chemistry can play a pivotal role in overcoming current challenges. Quantum chemical calculations can predict the stability, reactivity, and electronic properties of hypothetical 1,2-dithiolium derivatives. This allows researchers to screen large virtual libraries of compounds and identify the most promising candidates for synthesis, saving significant time and resources. For example, computational models can help design molecules with optimized energy levels for use in organic solar cells or predict binding affinities to a target protein for drug discovery applications.

Collaboration between synthetic chemists and materials scientists is essential for translating molecular properties into functional devices. This involves not only synthesizing new dithiolium salts but also developing techniques to process them into thin films or other ordered structures and characterizing their performance in electronic or optical devices.

Furthermore, the exploration of biological applications necessitates a partnership with biologists and pharmacologists . Such collaborations would involve screening new 1,2-dithiolium compounds for biological activity, elucidating their mechanisms of action, and modifying their structures to improve efficacy and reduce toxicity. The development of water-soluble and biocompatible dithiolium salts is a key synthetic challenge that must be addressed in this context. researchgate.net

By leveraging these interdisciplinary synergies, the rational design of novel functional molecules based on the 3-phenyl-1,2-dithiol-1-ium scaffold can be accelerated, unlocking new materials and technologies with tailored properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-phenyl-1,2-dithiol-1-ium perchlorate, and how is its purity validated?

- Methodological Answer : The compound is synthesized via acid-catalyzed cyclization in methanol, followed by precipitation with ether. For example, perchloric acid is added to a methanol solution of intermediate salts to yield the perchlorate derivative in ~84% yield. Purity is confirmed through elemental analysis (C, H, N percentages) and crystallographic refinement using SHELX software (e.g., SHELXL for structure validation). Retention of the perchlorate counterion is verified via mass spectrometry and isotopic ratio analysis .

Q. How is X-ray crystallography applied to determine the structural features of this compound?

- Methodological Answer : Single-crystal X-ray diffraction data are refined using SHELXL, which optimizes structural parameters against intensity data. Key considerations include resolving disorder in the perchlorate anion and validating hydrogen bonding interactions. SHELX programs are preferred for their robustness in handling small-molecule refinement, even with high-symmetry space groups. Experimental data (e.g., CIF files) should be deposited in crystallographic databases for reproducibility .

Advanced Research Questions

Q. What advanced analytical techniques are recommended for detecting trace perchlorate in derivatives like this compound?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC/MS) with isotopic ratio confirmation (e.g., monitoring m/z 83 and 85 for Cl isotopes) ensures selectivity. The method detection limit (MDL) for perchlorate in biota or aqueous matrices can reach sub-ppb levels. Isotopically labeled internal standards (e.g., ¹⁸O-perchlorate) improve accuracy by correcting for matrix effects .

Q. How does the perchlorate counterion influence thyroid hormone disruption in experimental models, and how can dose-response contradictions be resolved?

- Methodological Answer : Chronic exposure studies in vertebrates (e.g., stickleback fish) show that perchlorate induces thyroid follicle hyperplasia, compensating for hormone suppression at lower doses (10–30 ppm). Non-monotonic dose responses necessitate longitudinal designs with thyroid-specific endpoints (T3/T4 ELISA, histopathology) and iodine intake controls. Contradictory data may arise from species-specific compensation thresholds or non-thyroidal pathways (e.g., gonadal steroid modulation) .

Q. What experimental designs mitigate confounding factors when studying non-thyroidal effects of perchlorate-containing compounds?

- Methodological Answer : (1) Use paired cohorts with matched iodine intake to isolate perchlorate-specific effects. (2) Incorporate multi-omics approaches (transcriptomics, metabolomics) to identify non-canonical pathways. (3) Compare wild-type and thyroid hormone receptor (TR)-knockout models to differentiate direct vs. indirect mechanisms. Evidence from stickleback studies suggests perchlorate alters gonadal development independently of T3/T4 levels, implicating androgen disruption .

Q. How can isotopic ratio analysis improve confidence in perchlorate identification during stability studies of 3-phenyl-1,2-dithiol-1-ium derivatives?

- Methodological Answer : Natural isotopic abundance ratios (³⁵Cl:³⁷Cl ≈ 3:1) are monitored via high-resolution MS. Deviations from the expected m/z 83:85 ratio indicate interfering compounds (e.g., sulfate). This method is critical for stability studies in aqueous or biological matrices where perchlorate degradation or exchange might occur .

Data Contradiction and Validation

Q. How should researchers address discrepancies in perchlorate’s reported toxicity thresholds across studies?

- Methodological Answer : (1) Validate analytical methods using EPA-approved protocols (e.g., MDL/PQL determination). (2) Account for species-specific differences in sodium-iodide symporter (NIS) affinity. (3) Reconcile non-monotonic responses by testing broader dose ranges and including recovery phases. For example, stickleback studies show thyroid hyperplasia at 100 ppm but normal T3/T4 levels, suggesting adaptive mechanisms .

Q. What strategies ensure reproducibility in crystallographic studies of perchlorate salts?

- Methodological Answer : (1) Deposit raw diffraction data in public repositories (e.g., Cambridge Structural Database). (2) Use SHELXL’s TWIN/BASF commands for twinned crystals. (3) Cross-validate bond lengths and angles against density functional theory (DFT) calculations. Inconsistent reporting of perchlorate disorder can be resolved using SQUEEZE (PLATON) to model solvent regions .

Safety and Handling

Q. What safety protocols are recommended for handling perchlorate-containing compounds in laboratory settings?

- Methodological Answer : (1) Adhere to EPA guidelines for perchlorate disposal (e.g., <14 µg/L in wastewater). (2) Use fume hoods and personal protective equipment (PPE) during synthesis to avoid inhalation. (3) Monitor thyroid hormone levels in personnel with chronic exposure risks. Regulatory limits are informed by non-monotonic dose-response models and breastmilk transfer studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.